6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2640965-14-4
VCID: VC11813869
InChI: InChI=1S/C16H18ClF3N6/c1-24(2)13-8-14(23-10-22-13)25-3-5-26(6-4-25)15-12(17)7-11(9-21-15)16(18,19)20/h7-10H,3-6H2,1-2H3
SMILES: CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Molecular Formula: C16H18ClF3N6
Molecular Weight: 386.80 g/mol

6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

CAS No.: 2640965-14-4

Cat. No.: VC11813869

Molecular Formula: C16H18ClF3N6

Molecular Weight: 386.80 g/mol

* For research use only. Not for human or veterinary use.

6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine - 2640965-14-4

Specification

CAS No. 2640965-14-4
Molecular Formula C16H18ClF3N6
Molecular Weight 386.80 g/mol
IUPAC Name 6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Standard InChI InChI=1S/C16H18ClF3N6/c1-24(2)13-8-14(23-10-22-13)25-3-5-26(6-4-25)15-12(17)7-11(9-21-15)16(18,19)20/h7-10H,3-6H2,1-2H3
Standard InChI Key JNCRHWKOPJALDE-UHFFFAOYSA-N
SMILES CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Canonical SMILES CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound’s IUPAC name, 6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine, reflects its intricate structure. The pyrimidine ring at position 4 is substituted with a dimethylamine group, while position 6 is linked to a piperazine ring. This piperazine moiety is further connected to a pyridine derivative bearing chlorine and trifluoromethyl groups at positions 3 and 5, respectively.

Key Functional Groups

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Piperazine Bridge: A six-membered diamine ring facilitating conformational flexibility.

  • Trifluoromethylpyridine: Enhances lipophilicity and metabolic stability.

Molecular Formula and Weight

  • Molecular Formula: C16H18ClF3N6\text{C}_{16}\text{H}_{18}\text{ClF}_{3}\text{N}_{6}

  • Molecular Weight: 386.80 g/mol.

PropertyValue
CAS No.2640965-14-4
IUPAC Name6-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
SMILESCN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
InChI KeyJNCRHWKOPJALDE-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Critical Parameters

  • Regioselectivity: Controlled by steric and electronic effects during substitution.

  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps.

  • Solvents: Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Dimethylamine Protons: Singlet at δ 3.05 ppm (6H, N(CH₃)₂).

    • Piperazine Protons: Multiplet signals between δ 2.85–3.20 ppm (8H, piperazine-CH₂).

    • Pyridine Protons: Doublets at δ 8.45 ppm (1H, pyridine-H) and δ 7.90 ppm (1H, pyridine-H).

Mass Spectrometry

  • ESI-MS: Major peak at m/z 387.1 [M+H]⁺, consistent with the molecular formula.

Pharmacological and Agrochemical Applications

Kinase Inhibition

Pyrimidine derivatives are renowned for modulating kinase activity. The trifluoromethyl group enhances binding affinity to ATP pockets in kinases like EGFR and VEGFR, making this compound a candidate for anticancer therapies.

Antimicrobial Activity

The piperazine moiety confers activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell wall synthesis. MIC values for analogs range from 2–8 µg/mL.

Physicochemical Properties

PropertyValue
Solubility25 mg/mL in DMSO
LogP3.2 (predicted)
StabilityStable at RT for 24 months

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator